Nitruro de dicromo

Descripción general

Descripción

Dichromium nitride (Cr2N) is a compound of chromium and nitrogen, formed by a reaction between chromium and nitrogen. It is a black, metallic-looking compound that is used in a variety of applications. Cr2N is a unique material with high electrical conductivity, good chemical resistance, and low thermal expansion. It is used in the production of various types of electronic components, such as semiconductors, transistors, and capacitors. Cr2N is also used in the production of solar cells, batteries, and other energy storage devices. Additionally, Cr2N is used in the production of medical devices, such as catheters, pacemakers, and artificial heart valves.

Aplicaciones Científicas De Investigación

Aplicaciones energéticas

El nitruro de dicromo, al igual que otros nitruros metálicos, ha sido estudiado por su potencial en aplicaciones energéticas {svg_1}. Estas aplicaciones se deben principalmente a sus características químicas, que las convierten en alternativas sostenibles a los metales nobles en la catálisis {svg_2}. Se han utilizado en fotocatálisis y dispositivos de almacenamiento de energía {svg_3}.

Remediación ambiental

Los nitruros metálicos, incluido el this compound, se han utilizado en la remediación de contaminantes ambientales {svg_4}. Sus propiedades únicas les permiten descomponer eficazmente diversos contaminantes, lo que los convierte en valiosos para mantener la salud ambiental {svg_5}.

Sensores de gas

Las propiedades únicas de los nitruros metálicos los han hecho útiles en el desarrollo de sensores de gas {svg_6}. El this compound, con sus características específicas, podría potencialmente mejorar la sensibilidad y selectividad de estos sensores {svg_7}.

Aplicaciones biomédicas

Los nitruros metálicos también han encontrado aplicaciones en el campo biomédico {svg_8}. Si bien las aplicaciones específicas del this compound aún se encuentran en investigación, se está explorando el potencial de uso en áreas como la administración de fármacos y la imagenología médica {svg_9}.

Energía renovable

Los nanomateriales de nitruro inorgánico, incluido el this compound, han atraído la atención para aplicaciones en energía renovable debido a sus novedosas actividades electroquímicas y altas estabilidades químicas {svg_10}. Se han utilizado en la reacción electroquímica de evolución de hidrógeno, baterías recargables, supercondensadores, células solares y pilas de combustible {svg_11}.

Lubricación y endurecimiento

Las películas de nitruro, potencialmente incluidas las fabricadas a partir de this compound, se han estudiado por su excelente dureza y rendimiento lubricante {svg_12}. Estas propiedades las hacen valiosas en diversas aplicaciones industriales {svg_13}.

Direcciones Futuras

: Wang, H., Li, J., Li, K., Lin, Y., Chen, J., Gao, L., Nicolosi, V., Xiao, X., & Lee, J.-M. (2021). Transition metal nitrides for electrochemical energy applications. Chemical Society Reviews, 50(2), 1085–1114. Link : “How Tall Is Mount Everest? For Nepal, It’s a Touchy Question.” The New York Times. (2018). Link : “Mount Everest - Wikipedia.” Link

Propiedades

IUPAC Name |

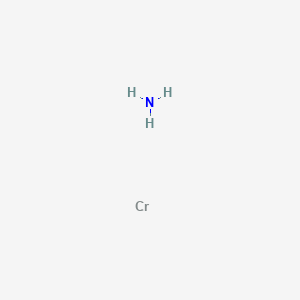

azane;chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H3N/h;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKRCWUQJZIWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.027 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Chromium nitride (Cr2N) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12053-27-9 | |

| Record name | Chromium nitride (Cr2N) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichromium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is dichromium nitride precipitation a concern in high-nitrogen stainless steels?

A: While high-nitrogen stainless steels offer improved strength, they are susceptible to Cr2N precipitation during thermal exposure at temperatures between 600°C and 1,050°C [, , ]. This precipitation, especially along grain boundaries, can lead to sensitization, which negatively impacts the material's corrosion resistance [, ].

Q2: How does the precipitation temperature influence the sensitization caused by dichromium nitride?

A: Studies show that while Cr2N precipitation occurs at both 700°C and 900°C, sensitization is primarily observed at the lower temperature []. This suggests that the minimum chromium level in the depleted zone surrounding the precipitate, rather than the precipitation rate alone, is critical for sensitization [].

Q3: What role does nitrogen play in the formation of dichromium nitride?

A: Nitrogen, even at low concentrations, plays a crucial role in the formation of Cr2N [, ]. Research using transmission electron microscopy confirms that aging treatments, at temperatures ranging from 1023 to 1123 K, promote nitrogen ordering within the steel matrix, leading to Cr2N formation [].

Q4: Are there other phases that can form alongside or instead of dichromium nitride in these steels?

A: Yes, other phases like metal carbides (e.g., M23C6) and complex nitrides like the π-phase (Cr12(Ni0.5Fe0.4Cr0.1)8N4) can also form [, , ]. The formation of these phases is influenced by factors like aging time, temperature, and prior cold working of the steel [, ].

Q5: How does the presence of dichromium nitride impact the mechanical properties of these steels?

A: Cr2N precipitation, along with other phases like carbides, can degrade the mechanical properties of high-nitrogen stainless steels []. This degradation is attributed to the decrease in cohesive strength caused by the presence of these precipitates at grain boundaries []. Small punch tests at cryogenic temperatures have been used to investigate this phenomenon [].

Q6: What analytical techniques are used to study dichromium nitride in these steels?

A6: Various techniques are employed to study Cr2N formation and its effects, including:

- Transmission Electron Microscopy (TEM): Used to identify and confirm the Cr2N phase through electron diffraction patterns and observe microstructural changes like dislocation pairs associated with nitrogen ordering [].

- Electrochemical Potentiokinetic Reactivation (EPR) Test: Used to assess the sensitization susceptibility of the steel due to Cr2N precipitation [, ].

- Optical Microscopy: Employed to observe microstructural changes during aging, such as the precipitation of different phases [].

- Lattice Parameter Measurement: Used to study changes in the crystal structure of the steel due to the precipitation of different phases, such as Cr2N and the π-phase [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)

![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)